molecular formula C7H11ClN2O2 B2973558 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 1439897-77-4

1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B2973558
CAS No.: 1439897-77-4
M. Wt: 190.63
InChI Key: HGNZNCNADOLOAE-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride is an imidazole derivative featuring a carboxylic acid group at the 4-position and an isopropyl substituent at the 1-position of the heterocyclic ring, with a hydrochloride counterion enhancing its aqueous solubility. Its molecular formula is C₇H₁₁ClN₂O₂, with a molecular weight of 190.63 g/mol . The hydrochloride salt form improves stability and solubility, making it suitable for pharmaceutical synthesis and biochemical applications. The compound is typically stored under dry, cool conditions (2–8°C) to prevent degradation .

Properties

IUPAC Name

1-propan-2-ylimidazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5(2)9-3-6(7(10)11)8-4-9;/h3-5H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNZNCNADOLOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439897-77-4
Record name 1-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen and carbon positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached, enhancing their chemical and biological properties.

Scientific Research Applications

1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with biological macromolecules is well-documented.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Imidazole-4-carboxylic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Characteristics
1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride Isopropyl C₇H₁₁ClN₂O₂ 190.63 Enhanced solubility due to HCl; intermediate in drug synthesis .
1-Cyclohexyl-1H-imidazole-4-carboxylic acid hydrochloride Cyclohexyl C₁₀H₁₅ClN₂O₂ 230.69 Bulky substituent increases steric hindrance; potential for hydrophobic interactions .
1-Ethyl-1H-imidazole-4-carboxylic acid hydrochloride Ethyl C₆H₉ClN₂O₂ 176.60 Compact alkyl group; higher reactivity in nucleophilic environments .
1-Cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride Cyclopropyl C₇H₉ClN₂O₂ 188.61 Rigid cyclic substituent; may influence conformational stability .
1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid hydrochloride 3-Chlorophenyl C₁₀H₈Cl₂N₂O₂ 259.09 Aromatic ring with electron-withdrawing Cl; potential for π-π stacking .
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride Pyrimidin-2-yl C₈H₈Cl₂N₄O₂ 263.08 Heteroaromatic group; possible kinase inhibition due to hydrogen-bonding motifs .

Substituent Effects on Physicochemical Properties

  • Smaller substituents (e.g., ethyl, cyclopropyl) improve solubility and may favor metabolic stability compared to aromatic analogs .
  • Aromatic and Heteroaromatic Substituents (Chlorophenyl, Pyrimidinyl):

    • The 3-chlorophenyl group introduces halogen bonding and π-π interactions, which are critical in drug-receptor binding .
    • Pyrimidinyl substituents, with nitrogen atoms, enable hydrogen bonding and are commonly found in kinase inhibitors .

Functional Implications

  • Synthetic Utility: The free acid form (e.g., 1-isopropyl-1H-imidazole-4-carboxylic acid, MW 154.17 g/mol ) and its ester derivatives (e.g., ethyl ester, MW 182.22 g/mol ) serve as intermediates in medicinal chemistry, with esterification modulating solubility and reactivity.

Stability and Handling

Hydrochloride salts generally exhibit superior stability compared to free bases. For example, this compound requires storage at 2–8°C to prevent decomposition , whereas analogs like 1-ethyl-1H-imidazole-4-carboxylic acid hydrochloride are supplied in high-purity forms (≥99%) for regulated pharmaceutical applications .

Biological Activity

1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H11ClN2O2
  • Molecular Weight : 190.63 g/mol
  • Structure : The compound features an isopropyl group at the 1-position of the imidazole ring and a carboxylic acid group at the 4-position, which contributes to its unique biological properties.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

  • Antitumor Activity : Research has indicated that derivatives of this compound exhibit significant antitumor potential against various cancer cell lines, such as MCF-7 (breast cancer) and CaCo-2 (colon cancer). In comparative studies, these derivatives showed efficacy similar to that of Fluorouracil, a standard chemotherapeutic agent.
  • Antibacterial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported IC50 values indicating effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Preliminary investigations suggest that the compound may also possess antifungal properties, making it a candidate for further exploration in treating fungal infections.

The biological effects of this compound are attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those relevant to tumor growth and bacterial proliferation .
  • Cell Signaling Pathways : It is believed that the compound interacts with cell signaling pathways that regulate cell proliferation and apoptosis, contributing to its antitumor effects.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

Study FocusCell Line/BacteriaIC50 Values (μM)Reference
Antitumor ActivityMCF-7 (Breast Cancer)Comparable to Fluorouracil
Antibacterial ActivityS. aureus1.4 μM
Antibacterial ActivityE. coli360 nM

Pharmacokinetics

The pharmacokinetic profile of imidazole derivatives generally indicates high solubility in water, which enhances bioavailability. This property is crucial for therapeutic applications, as it allows for better absorption and distribution within biological systems.

Q & A

Q. What are the optimized synthetic routes for 1-isopropyl-1H-imidazole-4-carboxylic acid hydrochloride, and how can reaction conditions be controlled to maximize yield?

The synthesis of imidazole derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, a plausible route includes:

  • Step 1 : Reacting 1H-imidazole-4-carboxylic acid with isopropyl halide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the isopropyl group .
  • Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in anhydrous ether.
    Key optimization factors include:
  • Temperature control (40–60°C) to avoid side reactions like over-alkylation.
  • Use of inert atmosphere (N₂/Ar) to prevent oxidation .
  • Monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • HPLC : Quantifies purity (>95% threshold for research-grade material) using reverse-phase C18 columns and UV detection (λ = 210–254 nm) .
  • FTIR : Confirms functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm⁻¹, imidazole ring vibrations ~1500–1600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR verifies substitution patterns (e.g., isopropyl CH₃ doublet at ~1.4 ppm, imidazole proton singlet at ~7.5 ppm) .
  • Elemental Analysis : Validates C, H, N, Cl content (±0.3% theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Discrepancies may arise from:

  • Tautomerism : Imidazole derivatives often exhibit ring tautomerism, leading to variable NMR signals. Use variable-temperature NMR to identify equilibrium states .
  • Impurities : Trace solvents or by-products (e.g., unreacted isopropyl halide) can split signals. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .
  • Hydration : Hydrochloride salts may hydrate, altering peak integration. Dry samples under vacuum (60°C, 24h) before analysis .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Acidic Conditions : The hydrochloride salt stabilizes via ionic interactions, resisting protonation of the imidazole ring. Hydrolysis is minimal below pH 3 .
  • Basic Conditions : Deprotonation of the carboxylic acid group (pKa ~2–3) increases solubility but may degrade the imidazole ring above pH 8. Monitor decomposition via HPLC .
  • Thermal Stability : DSC/TGA studies show decomposition onset at ~200°C, suggesting compatibility with room-temperature reactions .

Q. How does the compound’s reactivity compare to structurally similar imidazole derivatives in nucleophilic substitution reactions?

  • Steric Effects : The isopropyl group at N-1 hinders nucleophilic attack at C-2/C-5 positions, reducing reactivity compared to 1-methyl analogs .
  • Electronic Effects : Electron-withdrawing carboxylic acid at C-4 activates the ring for electrophilic substitution (e.g., nitration) but deactivates nucleophilic pathways .
  • Comparative Studies : Use kinetic assays (e.g., reaction with benzyl bromide in DMSO) to quantify relative rates vs. 1-methyl or 1-benzyl derivatives .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) using response surface methodology .
  • Purification Scaling : Replace column chromatography with fractional crystallization (e.g., using ethanol/water gradients) for cost-effective batch processing .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionOutcome (Yield/Purity)Reference
Alkylation Temperature50°C75–80% yield
Reaction Time12h>95% conversion
Purification MethodEthanol/Water Crystallization98% purity

Q. Table 2. Stability Under Varied Conditions

ConditionObservationReference
pH 2 (HCl)Stable for 48h (no decomposition)
pH 9 (NaOH)20% degradation after 24h
Ambient Light (25°C)No photodegradation over 7 days

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